molecular formula C12H9ClN4OS B11307390 2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol

2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol

Cat. No.: B11307390
M. Wt: 292.74 g/mol
InChI Key: SCMKSDLKGKSGDM-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a chlorobenzyl group attached to a sulfanyl group, which is further connected to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol typically involves the reaction of 2-chlorobenzyl chloride with 6-mercaptopurine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the purine ring.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(2-chlorobenzyl)sulfanyl]-9H-purin-6-ol is unique due to its specific purine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H9ClN4OS/c13-8-4-2-1-3-7(8)5-19-12-16-10-9(11(18)17-12)14-6-15-10/h1-4,6H,5H2,(H2,14,15,16,17,18)

InChI Key

SCMKSDLKGKSGDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2)NC=N3)Cl

Origin of Product

United States

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